Cas no 2060036-66-8 (2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine)

2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine 化学的及び物理的性質
名前と識別子
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- 2-Cyclopentyl-4-(1-methylpyrazol-4-yl)pyrimidine
- 2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine
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- MDL: MFCD30499429
- インチ: 1S/C13H16N4/c1-17-9-11(8-15-17)12-6-7-14-13(16-12)10-4-2-3-5-10/h6-10H,2-5H2,1H3
- InChIKey: KRAFFPLLVYCWLS-UHFFFAOYSA-N
- ほほえんだ: C1(C2CCCC2)=NC=CC(C2=CN(C)N=C2)=N1
2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01086261-1g |
2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |
2060036-66-8 | 95% | 1g |
¥5180.0 | 2023-03-11 | |
Enamine | EN300-337900-1.0g |
2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |
2060036-66-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-337900-0.5g |
2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |
2060036-66-8 | 0.5g |
$1014.0 | 2023-09-03 | ||
Enamine | EN300-337900-0.05g |
2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |
2060036-66-8 | 0.05g |
$888.0 | 2023-09-03 | ||
Enamine | EN300-337900-1g |
2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |
2060036-66-8 | 1g |
$1057.0 | 2023-09-03 | ||
Enamine | EN300-337900-0.1g |
2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |
2060036-66-8 | 0.1g |
$930.0 | 2023-09-03 | ||
Enamine | EN300-337900-2.5g |
2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |
2060036-66-8 | 2.5g |
$2071.0 | 2023-09-03 | ||
Enamine | EN300-337900-5g |
2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |
2060036-66-8 | 5g |
$3065.0 | 2023-09-03 | ||
Enamine | EN300-337900-10g |
2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |
2060036-66-8 | 10g |
$4545.0 | 2023-09-03 | ||
Enamine | EN300-337900-0.25g |
2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |
2060036-66-8 | 0.25g |
$972.0 | 2023-09-03 |
2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidineに関する追加情報
Professional Introduction to Compound with CAS No. 2060036-66-8 and Product Name: 2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine
The compound with the CAS number 2060036-66-8 and the product name 2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a cyclopentyl moiety and a 1-methyl-1H-pyrazol-4-yl substituent, which are key features that contribute to its distinct chemical properties and biological activities.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit promising pharmacological effects. The pyrimidine core in this compound is particularly noteworthy, as pyrimidines are well-documented scaffolds in medicinal chemistry, frequently employed in the design of drugs targeting various diseases. The presence of the 1-methyl-1H-pyrazol-4-yl group further enhances the compound's potential by introducing additional functional sites that can interact with biological targets. This combination of structural elements makes 2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine a compelling candidate for further investigation.
One of the most exciting aspects of this compound is its potential role in the treatment of metabolic disorders. Recent studies have highlighted the importance of pyrimidine derivatives in modulating enzyme activities and cellular pathways associated with metabolic diseases. The cyclopentyl group in this compound may contribute to improved solubility and bioavailability, which are critical factors for drug efficacy. Furthermore, the 1-methyl-1H-pyrazol-4-yl moiety has been shown to enhance binding affinity to certain biological receptors, making it an attractive feature for drug design.
Another area where this compound shows promise is in oncology research. Pyrimidine-based compounds have been extensively studied for their antitumor properties. The structural features of 2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine suggest that it may interfere with key signaling pathways involved in cancer cell proliferation. Preliminary experimental data indicate that this compound exhibits inhibitory effects on various cancer cell lines, making it a valuable candidate for further preclinical and clinical studies. The ability to target multiple pathways simultaneously is particularly advantageous, as it can reduce the likelihood of drug resistance development.
The synthesis of 2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves a series of well-established organic reactions, including condensation and cyclization processes. These synthetic strategies ensure high yield and purity, which are essential for pharmaceutical applications. The use of advanced synthetic methodologies also allows for modifications to the molecular structure, enabling researchers to fine-tune the pharmacological properties of the compound. This flexibility is crucial for developing drugs that meet specific therapeutic requirements.
In addition to its potential therapeutic applications, this compound has also attracted interest from the chemical biology community. Its unique structural features make it an excellent tool for studying enzyme mechanisms and interactions at a molecular level. By employing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain insights into how this compound interacts with biological targets. These studies not only contribute to our understanding of fundamental biological processes but also aid in the design of more effective drugs.
The development of new drugs is often a lengthy and complex process, requiring extensive testing to ensure safety and efficacy. However, compounds like 2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine offer hope by providing novel starting points for drug discovery. The combination of computational modeling and experimental validation is increasingly being used to accelerate this process. By leveraging computational tools, researchers can predict how different structural modifications will affect the biological activity of a compound, thereby reducing the time and resources required for drug development.
In conclusion, 2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yllpyrimidine (CAS No. 2060036 - 66 - 8) represents a significant advancement in pharmaceutical chemistry with potential applications in metabolic disorders and oncology research. Its unique structural features, including the cyclopentyl moiety and the 1-methyl-lH-pyrazol - 4 - yl substituent, contribute to its distinct chemical properties and biological activities. Further research is warranted to fully explore its therapeutic potential and understand its mechanisms of action at a molecular level.
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